Oktakis(tetramethylammonium)-T8-silisesquioxane

Catalog No.
S3438964
CAS No.
69667-29-4
M.F
C32H96N8O12Si8
M. Wt
1009.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oktakis(tetramethylammonium)-T8-silisesquioxane

CAS Number

69667-29-4

Product Name

Oktakis(tetramethylammonium)-T8-silisesquioxane

IUPAC Name

N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C32H96N8O12Si8

Molecular Weight

1009.8 g/mol

InChI

InChI=1S/C8H24O12Si8.8C3H9N/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27;8*1-4(2)3/h1-8H3;8*1-3H3

InChI Key

HAYHPPJCHDYQQZ-UHFFFAOYSA-N

SMILES

CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C

Canonical SMILES

CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C

Description

The exact mass of the compound N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane is 1008.53018280 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oktakis(tetramethylammonium)-T8-silisesquioxane is a silsesquioxane compound characterized by its unique molecular structure, which includes eight tetramethylammonium groups attached to a silicate framework. Its molecular formula is C32H96N8O20Si8C_{32}H_{96}N_{8}O_{20}Si_{8} with a molecular weight of approximately 1137.83 g/mol. This compound exhibits a melting point range of 135-143 °C and is notable for its potential applications in various fields, particularly in materials science and textile modification .

The chemical behavior of Oktakis(tetramethylammonium)-T8-silisesquioxane can be attributed to its silicate backbone and the presence of ammonium groups. It can undergo hydrolysis in the presence of water, leading to the formation of silanol groups, which can further react to form siloxane bonds. Additionally, the ammonium groups can interact with anionic species, making the compound useful in ion exchange processes and as a stabilizer in various formulations .

While specific biological activity data for Oktakis(tetramethylammonium)-T8-silisesquioxane is limited, compounds of similar structure have been studied for their antimicrobial properties and biocompatibility. The presence of tetramethylammonium groups may enhance the compound's interaction with biological membranes, potentially leading to applications in drug delivery systems or as antimicrobial agents .

The synthesis of Oktakis(tetramethylammonium)-T8-silisesquioxane typically involves the polycondensation of silanes in the presence of tetramethylammonium hydroxide. The process may include several steps:

  • Preparation of Silanes: Silanes are reacted to form a silsesquioxane framework.
  • Addition of Ammonium Groups: Tetramethylammonium hydroxide is introduced to functionalize the silsesquioxane.
  • Polymerization: The mixture is allowed to polymerize under controlled conditions, yielding the final product.

This method allows for the precise control of the molecular weight and structure of the resulting compound .

Oktakis(tetramethylammonium)-T8-silisesquioxane has several notable applications:

  • Textile Modification: It has been used to enhance the properties of polyester fabrics, improving their durability and resistance to environmental factors .
  • Nanocomposites: The compound can serve as a building block for nanocomposite materials, providing unique properties such as increased thermal stability and mechanical strength.
  • Ion Exchange Materials: Its ammonium groups make it suitable for use in ion exchange processes in various chemical applications.

Several compounds share structural similarities with Oktakis(tetramethylammonium)-T8-silisesquioxane, including:

  • Hexakis(tetramethylammonium)-siloxysilicate: Similar in structure but with fewer ammonium groups, leading to different solubility and interaction properties.
  • Octakis(dimethylammonium)-T8-silicates: Features dimethyl rather than tetramethyl ammonium groups, affecting its biological activity and stability.
  • Decakis(benzylammonium)-T8-silicates: Contains benzyl groups which may enhance hydrophobicity compared to Oktakis(tetramethylammonium)-T8-silisesquioxane.

Unique Features

Oktakis(tetramethylammonium)-T8-silisesquioxane stands out due to its high number of tetramethylammonium groups, which significantly influence its solubility and interaction with biological systems compared to similar compounds. Its specific design allows for targeted applications in textile modification and nanotechnology .

Polyhedral oligomeric silsesquioxanes (POSS) represent a cornerstone of hybrid inorganic-organic materials, with their discovery tracing back to the mid-20th century. Early work focused on hydrolytic condensation reactions of trifunctional silanes, yielding cage-like structures with the general formula $$[RSiO{3/2}]n$$, where $$R$$ denotes organic substituents. The T8 silsesquioxane framework, a cubic arrangement of eight silicon atoms bridged by oxygen atoms ($$Si8O{12}$$), emerged as a pivotal structure due to its symmetry and thermal stability. By the 1990s, advancements in sol-gel chemistry enabled precise functionalization of POSS cages, paving the way for their integration into polymers and nanocomposites. The introduction of cationic groups, such as tetramethylammonium, marked a transformative shift, enhancing solubility and enabling novel applications in catalysis and materials science.

Significance of Cationic Functionalization in Silsesquioxane Architectures

Cationic functionalization imbues silsesquioxanes with unique physicochemical properties. The substitution of silicon-bound groups with tetramethylammonium ($$N(CH3)4^+$$) creates a highly charged exterior, facilitating interactions with anionic species and polar solvents. This modification is achieved through quaternization reactions, where chlorosilane precursors react with tetramethylammonium hydroxide. The resultant octacationic T8 framework ($$[N(CH3)4]8Si8O_{12}$$) exhibits enhanced dispersibility in aqueous media, a critical trait for biomedical and environmental applications.

Structural and Synthetic Analysis of Oktakis(tetramethylammonium)-T8-silsesquioxane

Molecular Architecture and Bonding Patterns

The T8 core of oktakis(tetramethylammonium)-silsesquioxane adopts a cubic geometry ($$O_h$$ symmetry), with each silicon atom bonded to three bridging oxygens and one tetramethylammonium group. Key structural parameters include:

  • Si–O bond length: 1.55–1.65 Å
  • Si–O–Si bond angle: 145–152°
  • O–Si–O bond angle: 107–112°

The tetramethylammonium substituents project radially outward, creating a sterically hindered environment that stabilizes the cage against hydrolysis.

Table 1: Structural Properties of Oktakis(tetramethylammonium)-T8-silsesquioxane

PropertyValue
Molecular formula$$C{32}H{96}N8O{20}Si_8$$
Molecular weight1137.83 g/mol
Symmetry group$$O_h$$
Si–O bond length1.60 Å (avg.)

Synthesis Protocols and Reaction Mechanisms

The synthesis involves a two-step process:

  • Hydrolytic condensation: Trichlorosilane ($$HSiCl3$$) reacts with water under acidic conditions to form a hydridosilsesquioxane precursor ($$[HSiO{3/2}]_8$$).
  • Quaternization: The hydrido groups are replaced via reaction with tetramethylammonium hydroxide ($$(CH3)4NOH$$) in a polar solvent (e.g., DMSO), yielding the cationic T8 derivative.

Critical parameters include:

  • pH: Maintained at 8–10 to prevent cage rearrangement.
  • Temperature: 60–80°C to optimize reaction kinetics.

Functional Applications of Cationic T8-Silsesquioxanes

Catalytic and Environmental Remediation Uses

The cationic charge density of oktakis(tetramethylammonium)-T8-silsesquioxane enables its use as a phase-transfer catalyst in organic reactions, such as nucleophilic substitutions. In environmental contexts, its integration into sponges or membranes facilitates the selective removal of anionic pollutants (e.g., dyes, heavy metals) from wastewater, achieving >96% efficiency over multiple cycles.

Biomedical and Antimicrobial Implementations

Quaternary ammonium groups confer antimicrobial activity by disrupting bacterial membranes. Hybrid materials incorporating this POSS derivative exhibit reduced biofilm formation against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity toward mammalian cells.

Analytical Characterization Techniques

Spectroscopic and Diffraction Methods

  • FT-IR: Peaks at 1100 cm$$^{-1}$$ (Si–O–Si stretching) and 1480 cm$$^{-1}$$ (C–N stretching) confirm functional group incorporation.
  • $$^{29}$$Si NMR: Signals at −67 ppm and −110 ppm correspond to silicon atoms in the T8 core and ammonium-bound sites, respectively.
  • XRD: Diffraction patterns at 7.8° and 11.2° (2θ) validate the cubic lattice.

Thermal and Morphological Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, attributed to the breakdown of organic substituents, while the inorganic Si–O framework remains stable up to 600°C.

Hydrogen Bond Acceptor Count

20

Exact Mass

1008.53018280 g/mol

Monoisotopic Mass

1008.53018280 g/mol

Heavy Atom Count

60

Dates

Modify: 2023-08-19

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